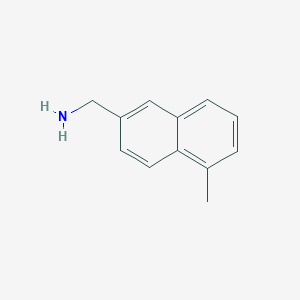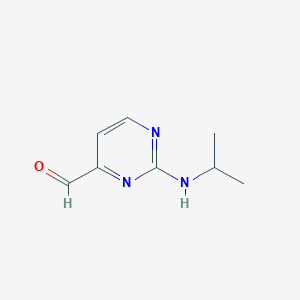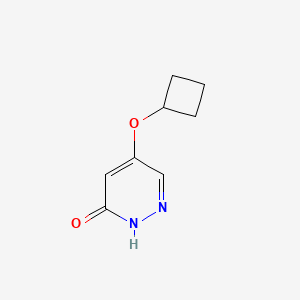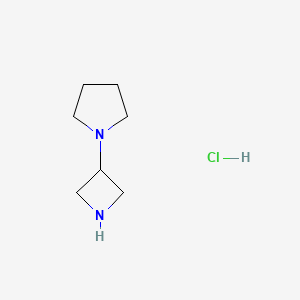
Pyrimidine, 4-(1-aziridinyl)-6-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aziridin-1-yl)-6-chloropyrimidine is a compound that features both an aziridine ring and a chloropyrimidine moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Chloropyrimidines are derivatives of pyrimidine, a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes 4-(aziridin-1-yl)-6-chloropyrimidine an interesting compound for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aziridin-1-yl)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile, attacking the electrophilic carbon in the chloropyrimidine ring. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 4-(aziridin-1-yl)-6-chloropyrimidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aziridin-1-yl)-6-chloropyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different amine derivatives.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the chloropyrimidine moiety to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Various amine derivatives depending on the nucleophile used.
Oxidation: Aziridine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Applications De Recherche Scientifique
4-(Aziridin-1-yl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(aziridin-1-yl)-6-chloropyrimidine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce DNA crosslinking and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde oxime derivatives: Known for their cytotoxic activity and potential as anticancer agents.
Aziridine derivatives: Used in the synthesis of various nitrogen-containing compounds and pharmaceuticals.
Uniqueness
4-(Aziridin-1-yl)-6-chloropyrimidine is unique due to the presence of both an aziridine ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
14673-04-2 |
|---|---|
Formule moléculaire |
C6H6ClN3 |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2 |
Clé InChI |
MMXBUFOHHCHMGK-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)

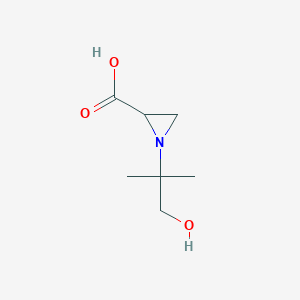
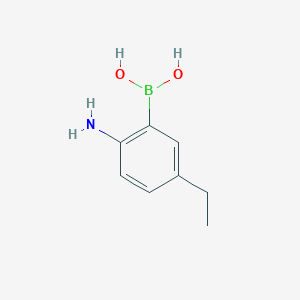
![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
